molecular formula C10H14ClNO B1603723 Ethyl 3-methylbenzimidate hydrochloride CAS No. 54998-35-5

Ethyl 3-methylbenzimidate hydrochloride

Cat. No. B1603723
CAS RN: 54998-35-5
M. Wt: 199.68 g/mol
InChI Key: JUNVYEHEQAUNGR-UHFFFAOYSA-N
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Description

Ethyl 3-methylbenzimidate hydrochloride is a chemical compound with the formula C10H14ClNO. It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of Ethyl 3-methylbenzimidate hydrochloride is 199.68 g/mol . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Ethyl 3-methylbenzimidate hydrochloride has a molecular weight of 199.68 g/mol . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

1. Synthesis of Novel Compounds

Ethyl 3-methylbenzimidate hydrochloride is utilized in the synthesis of various novel compounds. For example, Ethyl 2- or 3-acylaminoimidate hydrochlorides react with substituted aromatic and aliphatic acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones, which can be cyclized to 1.3.4-oxadiazoles (Kraft, Paul, & Hilgetag, 1971).

2. Anticancer Activity

Research has been conducted on novel hydrazide-hydrazones derived from ethyl paraben, showing potential for anticancer activity. These derivatives have been evaluated for their cytotoxic activity on liver cancer cell lines, indicating their applicability in cancer treatment research (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).

3. Pharmacological Applications

Ethyl 3-methylbenzimidate hydrochloride derivatives like N-methyl-N-phenyl-3-phenoxyphenylamidine have been studied for their potential use in pharmacology due to predicted activities such as anti-tumor, anti-cancer, and anti-thrombosis effects (Popov, Korchagina, & Karataeva, 2013).

4. Neuroprotective and Cognitive Enhancing Properties

Isothiourea derivatives, synthesized from compounds like Ethyl 3-methylbenzimidate hydrochloride, have been explored for their neuroprotective and cognition enhancing properties. These studies involve understanding the effects on ion channels and receptors in the nervous system (Perlovich et al., 2009).

5. Effects on Neuronal Activity

Research on benzimidazole derivatives, including Ethyl 3-methylbenzimidate hydrochloride, has shown their effects on electrical activity in neurons. Such studies contribute to the understanding of neuropharmacology and the development of neurological therapeutics (Gamma, Korenyuk, Baevsky, Ravaeva, & Pavlenko, 2002).

6. Synthesis of Analytical Reagents

Ethyl 3-methylbenzimidate hydrochloride derivatives have been synthesized for use as analytical reagents. These reagents are used in biochemical studies, particularly in the analysis of proteins and enzymatic activities (Müller & Pfleiderer, 1978).

7. Pharmaceutical Analysis

Compounds derived from Ethyl 3-methylbenzimidate hydrochloride have been used in the development of chemometric approaches for pharmaceutical analysis, such as in the simultaneous determination of drug compounds in complex mixtures (Bhaskar, Bhaskar, Sagar, Saini, & Bhat, 2012).

8. Antibacterial, Antiurease, and Antioxidant Activities

Ethyl N′-furan-2-carbonylbenzohydrazonate, synthesized from Ethyl 3-methylbenzimidate hydrochloride, has shown promising antibacterial, antiurease, and antioxidant activities. This expands its potential applications in the field of antimicrobial and antioxidative research (Sokmen et al., 2014).

9. Geroprotector Properties

Ethyl 3-methylbenzimidate hydrochloride derivatives have been explored for their geroprotective properties, which could contribute to the development of treatments for aging-related conditions (Emanuel & Obukhova, 1978).

properties

IUPAC Name

ethyl 3-methylbenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-5-8(2)7-9;/h4-7,11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNVYEHEQAUNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620384
Record name Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylbenzimidate hydrochloride

CAS RN

54998-35-5
Record name Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-methylbenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, m-tolunitrile (25.2 g, 0.215 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 41.7 g (97%) of the target compound as colorless crystals.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methylbenzimidate hydrochloride
Reactant of Route 2
Ethyl 3-methylbenzimidate hydrochloride
Reactant of Route 3
Ethyl 3-methylbenzimidate hydrochloride

Citations

For This Compound
2
Citations
K Sudheendran, D Schmidt, W Frey, J Conrad… - Tetrahedron, 2014 - Elsevier
Two methods for the synthesis of 3,5-diaryl-1,2,4-triazoles, both domino reactions, are reported. The first procedure, the Cu(OTf) 2 -catalyzed reaction between two amidines using …
Number of citations: 38 www.sciencedirect.com
F Akahoshi, A Ashimori, T Yoshimura, T Imada… - Bioorganic & medicinal …, 2001 - Elsevier
… To a solution of ethyl 3-methylbenzimidate hydrochloride (15.0 g, 75.1 mmol) in ethanol (75 mL) was added 3-aminopropanol (6.9 mL, 90 mmol) with ice-water cooling. After stirring at …
Number of citations: 21 www.sciencedirect.com

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